molecular formula C5H10Br2 B087708 1,2-Dibromo-3-methylbutane CAS No. 10288-13-8

1,2-Dibromo-3-methylbutane

Cat. No.: B087708
CAS No.: 10288-13-8
M. Wt: 229.94 g/mol
InChI Key: XCVOFNNXLRFMGX-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a carbon chain. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-methylbutane can be synthesized through the bromination of 3-methyl-1-butene. The reaction involves the addition of bromine (Br2) to the double bond of the alkene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 3-methyl-1-butene in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-methylbutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-)

    Bases: Potassium tert-butoxide, sodium hydroxide (NaOH)

    Solvents: Dichloromethane, ethanol

Major Products

Scientific Research Applications

1,2-Dibromo-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-methylbutane primarily involves its reactivity as a dibromoalkane. The bromine atoms are highly electronegative, making the carbon-bromine bonds susceptible to nucleophilic attack. This reactivity allows the compound to participate in substitution and elimination reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-3-methylbutane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of a methyl group on the carbon chain influences the compound’s steric and electronic properties, making it distinct from other dibromoalkanes .

Properties

IUPAC Name

1,2-dibromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVOFNNXLRFMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908107
Record name 1,2-Dibromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10288-13-8
Record name 1,2-Dibromo-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10288-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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